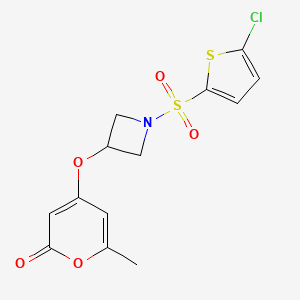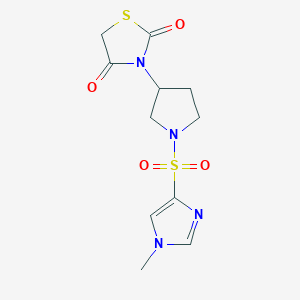
3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a chemical compound with the molecular formula C11H14N4O4S2. It has an average mass of 330.383 Da and a monoisotopic mass of 330.045654 Da .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known to show both acidic and basic properties and is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Molecular Design and Synthesis
A series of imidazopyridine thiazolidine-2,4-diones, including analogs to 3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, were designed and synthesized from corresponding pyridines. These compounds were developed as conformationally restricted analogs of rosiglitazone, a known hypoglycemic agent. Their synthesis aimed at exploring their potential in insulin-induced adipocyte differentiation and hypoglycemic activity, particularly in the context of diabetes treatment. The study provided valuable insights into structure-activity relationships within this class of compounds (Oguchi et al., 2000).
Biological Activity and Therapeutic Potential
Research on 3-substituted imidazo[1,2-a]pyridines, structurally related to 3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, highlighted their potential as antiulcer agents. These compounds were synthesized with variations at the 3-position, aiming to evaluate their antisecretory and cytoprotective properties in ulcer treatment. Although lacking significant antisecretory activity, some displayed notable cytoprotective effects, suggesting therapeutic potential in protecting the gastric lining against ulcerative damage (Starrett et al., 1989).
Cyclocondensation Reactions and Chemical Diversity
Cyclocondensation reactions involving methyl trifluoropyruvate N-(pyrimidin-2-yl)imines have been explored to generate a variety of heterocyclic compounds, including imidazolidine-2,4-diones. This research demonstrates the chemical versatility of reactions that can produce diverse structures, potentially offering a wide range of biological activities and applications in medicinal chemistry (Sokolov et al., 2013).
Structural and Conformational Analysis
Conformational studies on derivatives of imidazolidine-2,4-dione and thiazolidine-2,4-dione, related to the compound , provide insight into the molecular structures and the impact of stereochemistry on their properties. Such research contributes to a deeper understanding of how conformational aspects can influence the biological activity and interaction mechanisms of these compounds with their biological targets (Dios et al., 2002).
Propriétés
IUPAC Name |
3-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4S2/c1-13-5-9(12-7-13)21(18,19)14-3-2-8(4-14)15-10(16)6-20-11(15)17/h5,7-8H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYUOCLBJWZZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

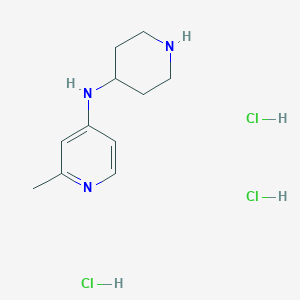
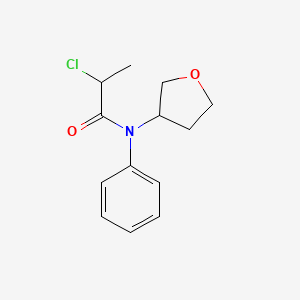
![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2987531.png)
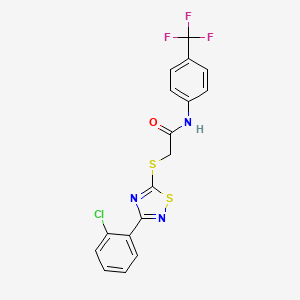
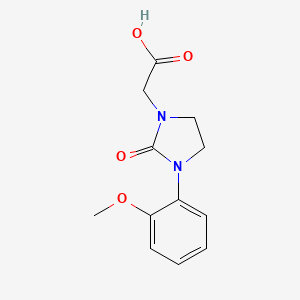
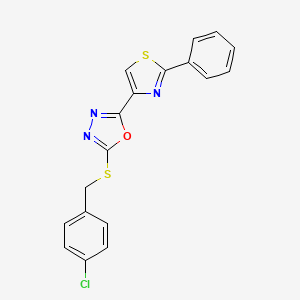
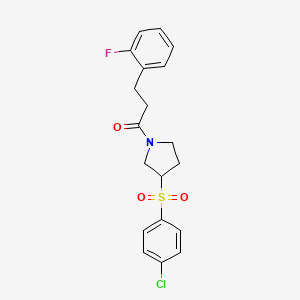
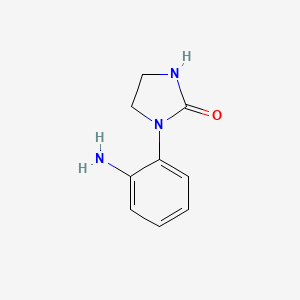
![2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2987542.png)
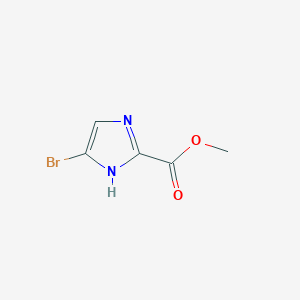
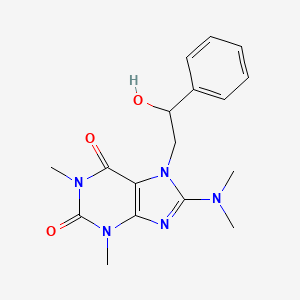
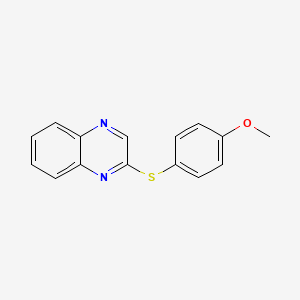
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2987547.png)
